HLA-A3-Restricted CTL Recognition of Mammaglobin-A (23-31) vs. HLA-A2-Restricted Recognition of Mammaglobin-A Epitopes 2-10 and 32-40 in Breast Cancer Patients
Mammaglobin-A (23-31), designated Mam-A3.1 (PLLENVISK), was identified as one of four HLA-A3-restricted epitopes recognized by CD8+ T cells from breast cancer patients in IFN-γ ELISPOT assays, alongside Mam-A3.3 (2-10, KLLMVLMLA), Mam-A3.4 (55-63, TTNAIDELK), and Mam-A3.8 (58-66, AIDELKECF) [1]. Critically, while the sequence KLLMVLMLA at positions 2-10 is recognized in both HLA-A2 and HLA-A3 contexts (as Mam-A2.2 and Mam-A3.3, respectively), the epitope at 23-31 (PLLENVISK) is uniquely recognized in the HLA-A3 context and is absent from the seven HLA-A2-restricted epitopes validated in parallel studies [1][2]. A CD8+ T cell line generated against HLA-A*0301-transfected T2 cells loaded with Mam-A3.1 showed significant HLA-A3-restricted cytotoxic activity against mammaglobin-A-positive breast cancer cells but not against mammaglobin-A-negative cells, confirming epitope-specific, HLA-restricted target cell lysis [1].
| Evidence Dimension | CD8+ T cell recognition in IFN-γ ELISPOT (breast cancer patient-derived T cells) |
|---|---|
| Target Compound Data | Mam-A3.1 (23-31, PLLENVISK): recognized by CD8+ T cells from breast cancer patients; generated CTL line showed significant HLA-A3-restricted cytotoxicity against mammaglobin-A+ breast cancer cells [1] |
| Comparator Or Baseline | Mam-A3.3 (2-10, KLLMVLMLA): recognized by CD8+ T cells from breast cancer patients in HLA-A3 context [1]. In HLA-A2 context: Mam-A2.2 (2-10, KLLMVLMLA) also recognized by breast cancer patient CTLs but showed high reactivity in healthy individuals [2]. Mam-A2.7 (32-40, TINPQVSKT): recognized in HLA-A2 context [2]. |
| Quantified Difference | Mam-A3.1 (23-31) is uniquely HLA-A3-restricted, whereas the 2-10 epitope (KLLMVLMLA) is cross-restricted across HLA-A2 and HLA-A3. The 2-10 epitope showed high reactivity in healthy individuals in the HLA-A2 context, suggesting lower tumor specificity compared to the exclusively tumor-patient-reactive 23-31 epitope in the HLA-A3 context [1][2]. |
| Conditions | IFN-γ ELISPOT assay using CD8+ T cells from breast cancer patients; in vitro cytotoxicity assay using HLA-A*0301-transfected TAP-deficient T2 cells; HLA-A2 peptide-binding and CTL recognition assays |
Why This Matters
The unique HLA-A3 restriction and absence of healthy-donor cross-reactivity distinguish Mammaglobin-A (23-31) from the cross-restricted 2-10 epitope, making it a more tumor-specific candidate for HLA-A3+ patient-targeted immunotherapy development.
- [1] Jaramillo A, Majumder K, Manna PP, Fleming TP, Doherty G, Dipersio JF, et al. Identification of HLA-A3-restricted CD8+ T cell epitopes derived from mammaglobin-A, a tumor-associated antigen of human breast cancer. Int J Cancer. 2002;102(5):499-506. doi:10.1002/ijc.10736. PMID: 12432553. View Source
- [2] Jaramillo A, Narayanan K, Campbell LG, Benshoff ND, Lybarger L, Hansen TH, et al. Recognition of HLA-A2-restricted mammaglobin-A-derived epitopes by CD8+ cytotoxic T lymphocytes from breast cancer patients. Breast Cancer Res Treat. 2004;88(1):29-41. doi:10.1007/s10549-004-8918-1. PMID: 15538043. View Source
